2,2'-(1H-Indole-3,6-diyl)diacetic acid

Description

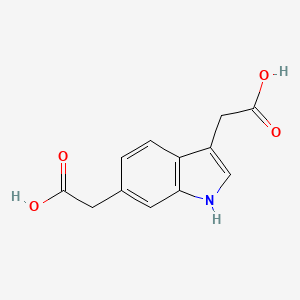

The investigation into 2,2'-(1H-Indole-3,6-diyl)diacetic acid is emblematic of the ongoing quest to expand the chemical space of indole-based molecules for novel applications. Its distinct substitution pattern, with acetic acid moieties at both the 3 and 6 positions of the indole (B1671886) ring, presents a unique structural motif that warrants dedicated study.

Indole and its derivatives are ubiquitous in nature and synthetic chemistry, forming the core of numerous biologically active molecules. jocpr.com This heterocyclic aromatic compound is a fundamental building block for a wide range of pharmaceuticals, agrochemicals, and materials. openmedicinalchemistryjournal.com The indole nucleus is present in the essential amino acid tryptophan, the neurotransmitter serotonin, and the plant hormone auxin (indole-3-acetic acid), highlighting its profound biological significance. jocpr.com

In medicinal chemistry, the indole scaffold is considered a "privileged" structure due to its ability to bind to a variety of biological targets with high affinity. nih.gov This has led to the development of a plethora of indole-containing drugs with diverse therapeutic applications, including anti-inflammatory agents like indomethacin (B1671933), anticancer drugs, and antiviral compounds. openmedicinalchemistryjournal.comnih.govnih.gov The versatility of the indole ring allows for functionalization at multiple positions, enabling the fine-tuning of its pharmacological properties. nih.gov

While direct research on this compound is not extensively documented in publicly available literature, the rationale for its academic investigation can be inferred from the known biological activities of related compounds. The presence of two acetic acid groups suggests several avenues of potential interest:

Plant Growth Regulation: Given its structural similarity to the natural plant hormone indole-3-acetic acid (IAA), this di-substituted derivative is a logical candidate for investigation as a plant growth regulator. wikipedia.org Synthetic auxins are widely used in agriculture, and the introduction of a second acetic acid group at the 6-position could modulate its activity, stability, or transport properties within plants. wikipedia.org

Pharmacological Activity: Modifications at the 3 and 6 positions of the indole ring are known to influence the biological activity of various compounds. For instance, 3-substituted indoles have been explored for their anti-inflammatory, analgesic, and antimicrobial properties. researchgate.netchemijournal.com Similarly, functionalization at the 6-position has been a strategy in the design of novel anticancer agents. rsc.org The combination of these substitutions in this compound could lead to novel pharmacological profiles.

Chelating Agent: The presence of two carboxylic acid groups could impart metal-chelating properties to the molecule. The ability to bind metal ions is a feature of interest in various biological and chemical applications, including antioxidant activity and the development of novel therapeutic agents. nih.gov

The academic pursuit of this molecule is therefore driven by the potential to discover novel biological activities stemming from its unique disubstitution pattern, building upon the rich history of indole chemistry and pharmacology.

Table 1: Examples of Bioactive Indole Derivatives

| Compound Name | Substitution Pattern | Notable Biological Activity |

| Indole-3-acetic acid | 3-acetic acid | Plant hormone (auxin) drugbank.com |

| Indomethacin | 1-(p-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid | Anti-inflammatory (NSAID) nih.gov |

| Tryptophan | 3-(amino-carboxyethyl) | Essential amino acid |

| Serotonin | 3-(2-aminoethyl)-5-hydroxy | Neurotransmitter |

| Melatonin (B1676174) | 5-methoxy-3-(2-acetamidoethyl) | Hormone |

The story of indole-acetic acid research is deeply intertwined with the discovery and understanding of plant hormones.

Early Observations: In the late 19th century, Charles Darwin and his son Francis observed that a signal produced in the tip of a plant coleoptile was responsible for its bending towards light. This laid the groundwork for the concept of a mobile chemical messenger in plants. nih.gov

Discovery of Auxin: The definitive discovery of this growth-promoting substance, later named auxin, was made by Frits Went in the 1920s through his elegant Avena (oat) coleoptile curvature test. nih.govnih.gov

Identification of Indole-3-Acetic Acid (IAA): In the 1930s, the chemical structure of the primary natural auxin was identified as indole-3-acetic acid (IAA). nih.gov This discovery was a landmark in plant physiology and opened the door to the chemical synthesis of this vital molecule. orgsyn.org

Development of Synthetic Auxins: The understanding of IAA's structure and function spurred the development of synthetic analogues. Compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and 1-naphthaleneacetic acid (NAA) were found to possess potent auxin-like activity and have since been widely used as herbicides and rooting agents in agriculture and horticulture. wikipedia.org

This historical progression from fundamental botanical observations to the synthesis of novel analogues provides the scientific context for the continued exploration of new indole-acetic acid derivatives like this compound.

Table 2: Key Milestones in Indole-Acetic Acid Research

| Year | Researcher(s) | Key Discovery/Development |

| 1880 | Charles & Francis Darwin | Postulated the existence of a transmissible signal in plant phototropism. |

| 1926-1928 | Frits Went | Developed the Avena coleoptile test and demonstrated the existence of a chemical messenger (auxin). nih.gov |

| 1934 | Kögl, Haagen-Smit, and Thimann | Independently identified the chemical structure of auxin as indole-3-acetic acid (IAA). nih.gov |

| 1940s | Various Researchers | Development of synthetic auxins like 2,4-D and NAA for agricultural use. wikipedia.org |

Structure

3D Structure

Properties

CAS No. |

857777-65-2 |

|---|---|

Molecular Formula |

C12H11NO4 |

Molecular Weight |

233.22 g/mol |

IUPAC Name |

2-[3-(carboxymethyl)-1H-indol-6-yl]acetic acid |

InChI |

InChI=1S/C12H11NO4/c14-11(15)4-7-1-2-9-8(5-12(16)17)6-13-10(9)3-7/h1-3,6,13H,4-5H2,(H,14,15)(H,16,17) |

InChI Key |

LRVAXIGTKLVHDK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1CC(=O)O)NC=C2CC(=O)O |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization Techniques for 2,2 1h Indole 3,6 Diyl Diacetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidaionthieme-connect.denih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the complete structural elucidation of organic molecules in solution. slideshare.netweebly.com For 2,2'-(1H-Indole-3,6-diyl)diacetic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to unambiguously assign the chemical shifts of all proton (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum would provide crucial information about the number of different types of protons and their neighboring environments. Key expected signals would include the N-H proton of the indole (B1671886) ring, aromatic protons on the indole core, and the methylene (B1212753) protons of the two acetic acid side chains. The splitting patterns (multiplicity) of these signals, governed by spin-spin coupling, would help to establish the connectivity between adjacent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum would be expected to show distinct signals for the carbonyl carbons of the carboxylic acid groups, the sp²-hybridized carbons of the indole ring, and the sp³-hybridized methylene carbons. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Techniques: To definitively connect the proton and carbon frameworks, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. HSQC correlates directly bonded ¹H-¹³C pairs, while HMBC reveals longer-range couplings (2-3 bonds), allowing for the complete assembly of the molecular structure. Correlation Spectroscopy (COSY) is used to identify proton-proton couplings within individual spin systems. core.ac.uk

| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| N-H | Proton | ~11.0-12.0 (broad s) | - |

| Aromatic CH | Proton/Carbon | ~7.0-8.0 | ~100-140 |

| CH₂ | Proton/Carbon | ~3.5-4.0 (s) | ~30-40 |

| C=O | Carbon | - | ~170-180 |

| COOH | Proton | ~12.0-13.0 (broad s) | - |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysisnih.govparticletechlabs.com

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. vscht.cz The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. A broad absorption band in the region of 3300-2500 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid groups. libretexts.org The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp peak around 1700 cm⁻¹. libretexts.org The N-H stretching of the indole ring would be observed around 3400 cm⁻¹. researchgate.net Aromatic C-H and C=C stretching vibrations would also be present in their characteristic regions.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly the chromophores. The indole ring system constitutes the primary chromophore in this compound. unina.it The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show absorption maxima characteristic of the indole nucleus, which are influenced by the substitution pattern. researchgate.net These absorptions arise from π-π* electronic transitions within the aromatic system.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 3300-2500 (broad) |

| Carboxylic Acid (C=O) | Stretching | 1760-1690 |

| Indole (N-H) | Stretching | ~3400 |

| Aromatic (C-H) | Stretching | 3100-3000 |

| Aromatic (C=C) | Stretching | 1600-1450 |

High-Resolution Mass Spectrometry (MS) and Fragmentation Studies (e.g., ESI-FT-ICR-MS, Quadrupole Collision-Induced Dissociation)vscht.czcolostate.edu

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the exact molecular weight and elemental composition of a compound. nih.gov Techniques like Electrospray Ionization (ESI) coupled with a Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass analyzer can provide mass accuracy in the parts-per-million (ppm) range, allowing for the unambiguous determination of the molecular formula.

Fragmentation Studies: Tandem mass spectrometry (MS/MS), often performed using techniques like Quadrupole Collision-Induced Dissociation (CID), provides valuable structural information by breaking the molecule into smaller, charged fragments. nih.govnih.gov The fragmentation pattern of protonated or deprotonated this compound would be expected to show characteristic losses, such as the loss of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid groups, as well as cleavages of the acetic acid side chains from the indole core. These fragmentation pathways help to confirm the connectivity of the molecule.

Advanced Chromatographic Methods for Purity Assessment and Separation (e.g., High-Performance Liquid Chromatography)core.ac.ukvscht.cz

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of non-volatile organic compounds. researchgate.netnih.gov For this compound, a reversed-phase HPLC method, likely employing a C18 column with a mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient, would be suitable.

A purity assessment by HPLC would involve monitoring the elution of the compound using a UV detector set to a wavelength where the indole chromophore absorbs strongly. The presence of a single, sharp peak would indicate a high degree of purity, while the appearance of additional peaks would suggest the presence of impurities. The retention time of the main peak serves as a characteristic identifier for the compound under specific chromatographic conditions.

Microscopic Techniques for Morphological and Nanoscale Assembly Analysis (e.g., Transmission Electron Microscopy, Scanning Electron Microscopy, Atomic Force Microscopy)colostate.edu

When this compound is prepared as a solid material or is induced to form aggregates or self-assembled structures, microscopic techniques are invaluable for characterizing its morphology.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography of a sample. It would be used to visualize the micromorphology of the crystalline or amorphous solid, revealing details about particle shape and size distribution.

Transmission Electron Microscopy (TEM): TEM offers even higher resolution, enabling the visualization of nanoscale features. If the compound forms nanoparticles or other nanostructures, TEM can be used to determine their size, shape, and internal structure.

Atomic Force Microscopy (AFM): AFM is a powerful tool for imaging surfaces at the atomic scale. It can be used to study the morphology of thin films or self-assembled monolayers of the compound on a substrate, providing quantitative data on surface roughness and feature dimensions.

Colloidal Property Characterization (e.g., Zeta Potential Determination)colostate.edu

If this compound is dispersed as particles in a liquid medium, understanding its colloidal stability is crucial. wyatt.com Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between adjacent, similarly charged particles in a dispersion. particletechlabs.com

The zeta potential of a dispersion of this compound would be highly dependent on the pH of the medium due to the ionizable carboxylic acid groups. At low pH, the carboxylic acids would be protonated (COOH), resulting in a near-neutral surface charge. As the pH increases, the carboxylic acid groups will deprotonate (COO⁻), leading to an increasingly negative surface charge and, consequently, a more negative zeta potential. Generally, zeta potential values more positive than +30 mV or more negative than -30 mV indicate good colloidal stability, as the electrostatic repulsion is sufficient to prevent particle aggregation. wyatt.com The pH at which the zeta potential is zero is known as the isoelectric point, where the colloidal system is typically least stable. particletechlabs.com

Computational Chemistry and Molecular Modeling of 2,2 1h Indole 3,6 Diyl Diacetic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is widely employed to determine the optimized molecular geometry and electronic properties of molecules. mdpi.com For 2,2'-(1H-Indole-3,6-diyl)diacetic acid, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311+G, can predict its most stable three-dimensional conformation. nih.gov

These calculations yield precise information on geometric parameters, including bond lengths, bond angles, and dihedral angles. nih.gov The results help in understanding the spatial arrangement of the indole (B1671886) core and the two acetic acid side chains. Furthermore, DFT provides insights into the electronic landscape of the molecule. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is critical for predicting sites of chemical reactivity. Mulliken charge analysis can also be performed to determine the partial atomic charges on each atom, offering further details on the molecule's electronic character and bonding capabilities. mdpi.com

Table 1: Predicted Geometrical Parameters from DFT Calculations Note: This table presents hypothetical but representative data for the types of parameters obtained from DFT calculations for this compound.

| Parameter | Atoms Involved | Predicted Value |

| Bond Length | C3-C(acetic) | ~1.50 Å |

| C6-C(acetic) | ~1.51 Å | |

| N1-H | ~1.01 Å | |

| C(carboxyl)-O | ~1.21 Å (double bond) | |

| C(carboxyl)-OH | ~1.35 Å (single bond) | |

| Bond Angle | C2-C3-C(acetic) | ~128° |

| C5-C6-C(acetic) | ~121° | |

| O-C-OH (carboxyl) | ~123° | |

| Dihedral Angle | C3-C(acetic)-C(carboxyl)-O | Variable (depends on conformer) |

| C6-C(acetic)-C(carboxyl)-O | Variable (depends on conformer) |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

While DFT provides a static picture of the molecule in its lowest energy state, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed understanding of conformational flexibility in a simulated physiological environment (e.g., in a water box at a specific temperature and pressure). mdpi.comnih.gov

Ligand-Target Interactions: If a potential biological target is known, MD simulations can be used to study the stability of the ligand-target complex. nih.gov By placing the molecule within the binding site of a protein and simulating the system's dynamics, researchers can observe the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, over nanoseconds. mdpi.com This provides insights into the binding mode and the residence time of the ligand, which are important factors for its biological efficacy.

Table 2: Typical Parameters for an MD Simulation Protocol Note: This table outlines a general setup for conducting MD simulations on the this compound system.

| Parameter | Specification | Purpose |

| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy of the system's particles. |

| Solvent Model | TIP3P, SPC/E (Explicit Water) | Simulates an aqueous physiological environment. |

| System Neutralization | Addition of counter-ions (e.g., Na+, Cl-) | Balances the overall charge of the simulated system. |

| Simulation Time | 100-500 ns | Allows for sufficient sampling of molecular motions and interactions. mdpi.comnih.gov |

| Temperature | 300 K (or 310 K) | Simulates physiological temperature. |

| Pressure | 1 bar | Simulates atmospheric pressure. |

| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature. |

Quantum Chemical Parameters and Molecular Descriptors Derivation

Data from DFT calculations can be used to derive a set of quantum chemical parameters that act as molecular descriptors, quantifying the chemical reactivity and stability of this compound. mdpi.com These descriptors are based on the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net From the HOMO and LUMO energies, other important descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). These parameters help to rationalize and predict the molecule's behavior in chemical reactions. mdpi.com

Table 3: Key Quantum Chemical Descriptors and Their Significance Note: This table defines important molecular descriptors derived from DFT and explains their relevance to chemical reactivity.

| Descriptor | Formula | Significance |

| HOMO Energy (EHOMO) | - | Energy of the outermost electron-donating orbital. |

| LUMO Energy (ELUMO) | - | Energy of the lowest electron-accepting orbital. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity. |

| Electronegativity (χ) | -(ELUMO + EHOMO)/2 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |

| Global Softness (S) | 1/(2η) | Reciprocal of hardness, indicates high polarizability. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. |

Molecular Docking Studies for Predictive Biological Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govijper.org This method is instrumental in drug discovery for screening virtual libraries of compounds against specific biological targets. nih.gov For this compound, docking studies can be performed to profile its potential interactions with a range of proteins, thereby predicting its possible biological activities.

The process involves placing the 3D structure of the indole derivative into the active site of a target protein. A scoring function then calculates the binding affinity, typically expressed as a negative value in kcal/mol, where a more negative score suggests a stronger interaction. mdpi.com The analysis of the resulting docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, between the ligand and the amino acid residues of the protein's binding pocket. mdpi.com By docking the compound against various enzymes or receptors implicated in different diseases, researchers can generate hypotheses about its mechanism of action and prioritize it for further experimental testing. researchgate.net

Table 4: Illustrative Molecular Docking Profile for this compound Note: This table presents hypothetical docking results against example protein targets to demonstrate how interaction profiling is performed. PDB IDs are for real protein structures.

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| Aldose Reductase | 1US0 | -8.5 | Tyr48, His110, Trp111 | Hydrogen bonds with carboxyl groups; π-π stacking with indole ring. |

| Protein Tyrosine Phosphatase 1B (PTP1B) | 2QBP | -7.9 | Arg221, Gln262, Tyr46 | Salt bridge with carboxylate; Hydrogen bond with indole NH. |

| DNA Gyrase B | 5L3J | -9.2 | Asp73, Asn46, Arg76 | Hydrogen bonds with both carboxyl groups; Hydrophobic interaction with indole. |

| Lanosterol 14α-demethylase | 5V5Z | -8.1 | Tyr132, His377, Heme | Coordination with Heme iron; Hydrophobic interactions. |

Chemical Reactivity and Transformations of 2,2 1h Indole 3,6 Diyl Diacetic Acid

Electrophilic Aromatic Substitution Patterns on the Indole (B1671886) Core

The indole ring is a π-excessive heteroaromatic system, making it highly susceptible to electrophilic attack. The position of electrophilic substitution on the indole nucleus is dictated by the electron density of the ring system, which is highest at the C3 position. However, in 2,2'-(1H-Indole-3,6-diyl)diacetic acid, the C3 position is already substituted with an acetic acid group. This directs subsequent electrophilic attacks to other positions on the indole ring.

The directing effects of the existing substituents—the acetic acid group at C3 and the acetic acid group at C6—play a crucial role in determining the regioselectivity of further substitutions. The acetic acid group at C3 is an electron-withdrawing group, which deactivates the pyrrole (B145914) ring towards electrophilic attack. Conversely, the nitrogen atom in the pyrrole ring is an electron-donating group, which activates the entire indole system, particularly the pyrrole moiety. The substituent at the C6 position on the benzene (B151609) ring will also influence the reactivity of the benzenoid part of the indole.

Generally, for 3-substituted indoles, electrophilic substitution is known to occur at various positions, including C2, C4, C5, and C7, depending on the nature of the electrophile and the reaction conditions. For instance, nitration of 3-substituted indoles often yields a mixture of 6-nitro and 4-nitro derivatives. umn.edu Halogenation of indoles with a blocked C3 position can occur at the C2 position. Friedel-Crafts alkylation has also been observed at the C2 position when C3 is substituted. nih.gov The Vilsmeier-Haack reaction, which introduces a formyl group, is another common electrophilic substitution reaction for indoles. semanticscholar.orgwikipedia.orgyoutube.com

| Electrophilic Substitution Reaction | Typical Reagents | Expected Position of Substitution on a 3-Substituted Indole |

| Nitration | HNO₃/H₂SO₄, Co(NO₃)₂·6H₂O/t-BuONO | C6, C4 umn.edusci-hub.se |

| Halogenation | N-Halosuccinimide (NCS, NBS, NIS) | C2 acs.org |

| Friedel-Crafts Acylation/Alkylation | Acyl/Alkyl Halide, Lewis Acid (e.g., AlCl₃) | C2 nih.gov |

| Vilsmeier-Haack Formylation | POCl₃, DMF | C2 or other available positions semanticscholar.orgwikipedia.orgyoutube.com |

Functional Group Interconversions of Carboxylic Acid Moieties

The two carboxylic acid groups of this compound are amenable to a range of standard functional group transformations. These reactions allow for the modification of the side chains without altering the core indole structure, providing a pathway to a variety of derivatives with potentially different physical and chemical properties.

Esterification: The carboxylic acid groups can be readily converted to their corresponding esters through reactions with alcohols in the presence of an acid catalyst (Fischer esterification) or by using alkylating agents. medcraveonline.commasterorganicchemistry.comorganic-chemistry.org Enzymatic esterification has also been reported for indole-3-acetic acid. nih.govnih.gov

Reduction to Alcohols: The carboxylic acids can be reduced to the corresponding primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). organicchemistrytutor.comlibretexts.orgchemguide.co.uk This transformation converts the diacetic acid into a diol derivative.

Amide Formation: The carboxylic acid moieties can be activated and reacted with amines to form amides. Common methods for amide bond formation include the use of coupling reagents or the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride. researchgate.netacs.orgorganic-chemistry.orgnih.govyoutube.com

| Functional Group Interconversion | Reagents and Conditions | Product Functional Group |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |

| Amide Formation | Amine, Coupling Agent (e.g., DCC, EDC) or Acid Chloride | Amide |

Cyclization and Rearrangement Reactions Involving the Indole and Acetic Acid Groups

The presence of both the indole nucleus and the acetic acid side chains in this compound provides the structural framework for various intramolecular cyclization and rearrangement reactions. These reactions can lead to the formation of new ring systems fused to the indole core.

A key reaction in this context is the Pictet-Spengler reaction . wikipedia.org This reaction involves the cyclization of a tryptamine (B22526) derivative with an aldehyde or ketone. The carboxylic acid groups of this compound can be converted to the corresponding amines (tryptamines) via Curtius, Hofmann, or Schmidt rearrangement of an acyl azide, or by reduction of the corresponding amides. These tryptamine derivatives can then undergo the Pictet-Spengler reaction to form tetrahydro-β-carboline structures, which are common motifs in many natural products. nih.govacs.orgacs.orgthieme-connect.com

Intramolecular cyclization can also be achieved through other pathways. For example, palladium-catalyzed intramolecular cyclization of appropriately functionalized indole derivatives is a powerful tool for the synthesis of fused heterocyclic systems. organic-chemistry.orgmdpi.comencyclopedia.pub The acetic acid side chains could potentially be functionalized to participate in such cyclizations.

The Fischer indole synthesis is a classic method for forming the indole ring itself from a phenylhydrazine (B124118) and an aldehyde or ketone. byjus.comwikipedia.orgnih.govyoutube.comnih.gov While this reaction is used to construct the indole core rather than modify the existing molecule, it is a crucial reaction for the synthesis of precursors to this compound.

Strategic Heterocyclic Ring System Modifications

Beyond substitutions and side-chain modifications, the indole core of this compound can be incorporated into larger, more complex heterocyclic systems. This can be achieved by constructing new rings fused to the indole nucleus.

One approach involves the functionalization of the indole ring at two adjacent positions, followed by a ring-closing reaction. For instance, if electrophilic substitution can be directed to the C2 and C7 positions, subsequent reactions could lead to the formation of a new ring spanning these positions.

Preclinical Biological Activity Studies of 2,2 1h Indole 3,6 Diyl Diacetic Acid and Its Analogues

In Vitro Cellular Investigations of Biological Efficacy

Studies on Tumor Cell Proliferation Inhibition

Indole (B1671886) derivatives have demonstrated significant antiproliferative effects across a variety of cancer cell lines. Indole-3-carbinol (I3C) and its primary metabolite, 3,3′-diindolylmethane (DIM), are well-documented inhibitors of cancer cell growth. mskcc.org Their mechanisms often involve inducing cell cycle arrest; for instance, DIM has been shown to cause a G1 cell cycle arrest in human prostate cancer cells. A series of synthesized indole-aryl amide derivatives also showed cytotoxic activity against a panel of tumor cell lines, including HT29 (colorectal), HeLa (cervical), MCF7 (breast), and PC-3 (prostate). dovepress.com One compound from this series exhibited noteworthy selectivity for the malignant colon cell line HT29 while sparing healthy intestinal cells. oup.com Other research has identified novel indole derivatives that act as tubulin polymerization inhibitors, effectively disrupting the microtubule network and leading to potent antiproliferative activity against HeLa cells. mskcc.org

Table 1: Antiproliferative Activity of Selected Indole Analogues

| Compound/Analogue | Cancer Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| 3,3′-diindolylmethane (DIM) | Prostate Cancer Cells (PC-3) | Inhibition of cell growth, induction of G1 cell cycle arrest. | mskcc.org |

| Indole-aryl-amide derivative (Compound 5) | HT29 (Colorectal) | Selective inhibition of cell proliferation. | dovepress.comoup.com |

| 9-aryl-5H-pyrido[4,3-b]indole derivative (Compound 2) | HeLa (Cervical) | Potent antiproliferative activity (IC50 value of 8.7 µM) via tubulin polymerization inhibition. | mskcc.org |

| Methoxy-substituted indole curcumin (B1669340) derivative (Compound 27) | HeLa, Hep-2, A549 | Potent anticancer activity with IC50 values of 4 µM (HeLa), 12 µM (Hep-2), and 15 µM (A549). | mskcc.org |

Induction of Apoptosis in Cancer Cell Lines

Beyond inhibiting proliferation, many indole compounds actively induce programmed cell death, or apoptosis, in cancer cells. mskcc.org I3C and DIM are recognized as effective apoptosis inducers. nih.gov The mechanisms underlying this effect often involve the modulation of key regulatory proteins in the apoptotic cascade. For example, studies have shown that these compounds can down-regulate anti-apoptotic proteins like Bcl-2 and up-regulate pro-apoptotic proteins such as Bax. webmd.com The combination of indole-3-acetic acid (IAA) with horseradish peroxidase (HRP) has been shown to generate reactive intermediates and free radicals that induce oxidative degradation and apoptosis in triple-negative breast cancer cells (MDA-MB-231). nih.gov This treatment resulted in a 70% reduction in cell viability and was confirmed to induce apoptosis via flow cytometry analysis. nih.gov Similarly, an indole-aryl-amide derivative that inhibited HT29 cell proliferation was also found to promote apoptosis in these cells. dovepress.com

Evaluation of Anti-Inflammatory Responses

Analogues of 2,2'-(1H-Indole-3,6-diyl)diacetic acid have shown significant anti-inflammatory properties in various in vitro models. Indole-3-acetic acid (IAA) has been found to attenuate inflammatory responses in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. mdpi.com This effect is characterized by a significant reduction in the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-6 (IL-6). mdpi.com The mechanism is partly dependent on the up-regulation of heme oxygenase-1 (HO-1). mdpi.com Other synthetic indole derivatives have also been evaluated for their ability to inhibit the release of inflammatory mediators. In LPS-stimulated human microglial cells (HMC3), certain indole compounds significantly reduced the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6. mdpi.com Similarly, novel indole-2-one derivatives have been shown to inhibit TNF-α and IL-6 release in RAW264.7 macrophages, indicating their potential as anti-inflammatory agents.

Table 2: In Vitro Anti-Inflammatory Effects of Indole Derivatives

| Compound/Analogue | Cell Model | Stimulant | Key Findings | Reference |

|---|---|---|---|---|

| Indole-3-acetic acid (IAA) | RAW264.7 Macrophages | LPS | Reduced expression of IL-1β and IL-6; effect mediated by HO-1 induction. | mdpi.com |

| Indole Compound (NC009-1) | HMC3 Microglia | MPP+ | Reduced nitric oxide (NO) release and levels of NLRP3, iNOS, IL-1β, IL-6, and TNF-α. | mdpi.com |

| Indole-2-one derivatives | RAW264.7 Macrophages | LPS | Inhibited release of TNF-α and IL-6. | |

| Indole oleanolic acid derivatives | BV2 Microglia | LPS | Inhibited NO and pro-inflammatory cytokines (IL-1β, IL-6, TNF-α). | researchgate.net |

Modulation of Cell Adhesion and Thrombosis-Related Proteins (e.g., P-selectin)

Certain indole derivatives have been investigated for their ability to interfere with processes of cell adhesion and thrombosis. Research has identified a specific indole derivative, (2-(3-(hydroxymethyl)-9H-pyrido[3,4-b]indol-1-yl)ethyl)-l-phenylalanine (HMCEF), as a novel inhibitor of P-selectin. nih.gov In vitro experiments using ELISA and flow cytometry demonstrated that HMCEF effectively down-regulated the expression of P-selectin. nih.gov Indole-3-carbinol (I3C) has also been shown to affect leukocyte-endothelial cell interactions, a critical step in inflammation and thrombosis. researchgate.net Specifically, I3C administration suppresses the expression of E-selectin, a glycoprotein (B1211001) involved in the adhesion and subsequent transmigration of leukocytes. nih.gov Furthermore, a novel class of indole derivatives conjugated with amino acids has been developed to serve as antithrombotic agents. Several of these compounds showed significant anti-platelet aggregation effects in vitro, comparable to that of aspirin. nih.gov

Antiviral Activity Assessments of Related Indole Derivatives

The antiviral potential of the indole scaffold has been explored, with studies identifying specific derivatives with activity against viral pathogens. One study synthesized a group of water-soluble compounds based on 5-methoxyindole-3-carboxylic acid aminoalkyl esters. oup.com Among these, the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole demonstrated a reliable antiviral effect against SARS-CoV-2 in vitro. This compound exhibited an IC50 value of 1.84 μM and a high selectivity index (SI) of 78.6. It was also found to suppress the formation of syncytia induced by the SARS-CoV-2 spike protein by 89%.

In Vivo Preclinical Efficacy in Animal Models

The promising in vitro results for indole analogues have been extended to in vivo animal models for both inflammatory diseases and cancer.

In the realm of anti-inflammatory research, various indole derivatives have been tested using the carrageenan-induced paw edema model in rodents, a standard for evaluating acute inflammation. nih.govwebmd.com Studies have shown that novel indole-chalcone hybrids and other synthetic indole derivatives can significantly inhibit edema formation in this model. nih.govnih.gov In another model, using 12-O-tetradecanoyl phorbol-13-acetate (TPA) to induce ear inflammation in mice, new 11-oxooleanolic acid indole derivatives showed potent anti-inflammatory effects. researchgate.net

For oncology, in vivo studies have demonstrated the capacity of indole derivatives to inhibit tumor growth and enhance the efficacy of conventional therapies. In a triple-negative breast cancer xenograft mouse model, the combination of encapsulated horseradish peroxidase (HRP) and indole-3-acetic acid (IAA) led to the complete regression of orthotopic tumors. nih.gov Another study found that oral administration of IAA increased the efficacy of chemotherapy in mouse models of pancreatic cancer. mdpi.com This effect was linked to the metabolite's interaction with neutrophils, leading to an accumulation of reactive oxygen species (ROS) in cancer cells. mdpi.com Engineered probiotic bacteria designed to produce IAA directly within the tumor microenvironment were shown to inhibit tumor growth and improve survival in syngeneic mouse tumor models, suggesting a role in modulating anti-tumor immunity. mskcc.org

Anti-tumor Efficacy in Xenograft Models

Anti-thrombotic Effects and Coagulation Pathway Modulation

Detailed preclinical studies on the anti-thrombotic effects and the modulation of the coagulation pathway by this compound have not been identified in the existing scientific literature. However, research into other indole derivatives has revealed potential in this area. For example, Indole-3-carbinol has been investigated for its antiplatelet and antithrombotic activities. nih.gov Studies showed that it could inhibit collagen-induced platelet aggregation and fibrinogen binding to the glycoprotein IIb/IIIa receptor on platelets. nih.gov It also suppressed the death of mice with pulmonary thrombosis, suggesting a potential antithrombotic effect. nih.gov These findings highlight the potential of the indole scaffold in the development of antithrombotic agents, though specific data on this compound is absent.

Investigations into Other Disease Models (e.g., obesity-related diseases, diabetic nephropathy, Alzheimer's disease with related indole acids)

While direct studies on this compound in other disease models are limited, extensive research has been conducted on related indole acids, such as indole-3-acetic acid (IAA) and indole-3-propionic acid (IPA), demonstrating their potential therapeutic effects in various conditions.

Obesity-Related Diseases:

Indole-3-acetic acid (IAA), a metabolite derived from the gut microbiota, has shown protective effects against nonalcoholic fatty liver disease (NAFLD) induced by a high-fat diet in mice. researchgate.net Administration of IAA was found to improve insulin (B600854) resistance, dyslipidemia, oxidative stress, and inflammation associated with NAFLD. researchgate.net Furthermore, lower urinary levels of IAA have been observed in males with long-term overweight, suggesting a potential link between this indole metabolite and obesity-related inflammation. fmach.it Studies have also indicated that indole acetylated starches can lead to a healthier gut microbial profile, which is associated with weight control. mdpi.com

Diabetic Nephropathy:

The gut microbiota-derived metabolite, indole-3-propionic acid (IPA), has been shown to alleviate diabetic kidney disease (DKD) in mouse models. endocrine-abstracts.org Supplementation with IPA was found to improve kidney morphology, the integrity of the glomerular filtration barrier, and reduce fibrosis and albuminuria. endocrine-abstracts.org These protective effects are thought to be mediated through the preservation of mitochondrial function. endocrine-abstracts.org In patients with chronic kidney disease, serum levels of indole-3-acetic acid have been found to be elevated and are associated with cardiovascular risk factors. researchgate.netnih.govnih.gov

Alzheimer's Disease with Related Indole Acids:

Indole-3-propionic acid (IPA) has been identified as a potent neuroprotective agent with potential therapeutic applications in Alzheimer's disease. utmb.edunih.govproquest.com It acts as a powerful antioxidant and has been shown to inhibit the formation of beta-amyloid fibrils, a key pathological hallmark of Alzheimer's disease. utmb.edunih.govproquest.com In cellular models, IPA has demonstrated the ability to protect neurons from the toxic effects of the beta-amyloid peptide. nih.govmdpi.com The neuroprotective properties of IPA are suggested to be more potent than those of melatonin (B1676174) in certain oxidative stress models. proquest.com

Table of Research Findings for Related Indole Acids

| Indole Acid | Disease Model | Key Findings |

| Indole-3-acetic acid (IAA) | Obesity-Related Diseases (NAFLD) | Improved insulin resistance, dyslipidemia, oxidative stress, and inflammation in high-fat diet-induced NAFLD in mice. researchgate.net |

| Indole-3-propionic acid (IPA) | Diabetic Nephropathy | Alleviated kidney damage, reduced fibrosis, and improved glomerular filtration barrier integrity in a mouse model of diabetic kidney disease. endocrine-abstracts.org |

| Indole-3-propionic acid (IPA) | Alzheimer's Disease | Acts as a potent antioxidant, inhibits beta-amyloid fibril formation, and protects neurons from beta-amyloid-induced toxicity. utmb.edunih.govproquest.comnih.govmdpi.com |

Structure Activity Relationship Sar Investigations of 2,2 1h Indole 3,6 Diyl Diacetic Acid Derivatives

Impact of Indole (B1671886) Ring Substitutions on Biological Activity Profiles

The indole nucleus is a common scaffold in many pharmacologically active compounds, and substitutions on this ring system can dramatically alter the biological profiles of the resulting derivatives. researchgate.netnih.gov The positions on the indole ring, particularly C-2, C-4, C-5, C-6, and C-7, are key targets for modification. Research on various indole derivatives has shown that the nature and position of the substituent are critical determinants of activity. impactfactor.org

For instance, studies on indole-based antagonists have demonstrated that halogen substitutions significantly impact potency. It has been observed that fluorine-substituted derivatives can be more potent than their chlorine-substituted counterparts. researchgate.net The position of substitution is also crucial; for example, in certain series, substitution at the 4-position of the indole ring was found to be the least favorable for activity, whereas methoxy (B1213986) group substitution at the 7-position was most favorable. researchgate.net Similarly, the presence of a 5-methoxy group is a key feature in the potent anti-inflammatory drug Indomethacin (B1671933). impactfactor.org

Alkyl substitutions can also confer specific biological properties. The introduction of alkyl groups to certain indole derivatives has been shown to result in strong cytoprotective effects. nih.gov The electronic properties of the substituents—whether they are electron-donating or electron-withdrawing—play a significant role in modulating the interaction of the molecule with its biological target.

| Position of Substitution | Substituent Type | Observed Impact on Biological Activity | Reference Example |

|---|---|---|---|

| Position 4 | Various | Generally leads to decreased potency. researchgate.net | CysLT1 Antagonists |

| Position 5 | Methoxy (-OCH3) | Contributes to potent anti-inflammatory activity. impactfactor.org | Indomethacin |

| Various | Fluorine (-F) vs. Chlorine (-Cl) | Fluorine substitution can be more potent than chlorine. researchgate.net | Antagonist Activity |

| Alkyl | Can introduce or enhance cytoprotective effects. nih.gov | Indole-imidazole derivatives | |

| Position 7 | Methoxy (-OCH3) | Favorable for antagonist activity in certain assays. researchgate.net | Calcium Assay |

Influence of Acetic Acid Moiety Modifications and Linker Variations

The two acetic acid groups at the 3- and 6-positions are critical functional moieties that can be modified to tune the compound's properties. Modifications can include altering the length of the carboxylic acid chain, esterification, amidation, or replacing the acid with bioisosteres.

Studies on related indole acids have shown that changing the length of the side chain from acetic to propionic or butyric acid can alter the biological activity and even introduce new physiological effects. mdpi.com For example, while indole-3-acetic acid (IAA) is primarily known as a plant hormone, indole-3-propionic acid (IPA) has been linked to beneficial effects in mammals, including a reduced risk of type 2 diabetes. mdpi.com This suggests that the distance and flexibility of the acidic group relative to the indole core are important for target interaction.

| Modification Type | Specific Change | Potential Consequence on Activity | Reference Concept |

|---|---|---|---|

| Acetic Acid Moiety Modification | Chain Elongation (e.g., Propionic, Butyric Acid) | Alters biological activity profile, potentially introducing new therapeutic effects. mdpi.com | Indole-3-propionic acid vs. Indole-3-acetic acid |

| Esterification/Amidation | Modifies solubility, cell permeability, and metabolic stability. | General Prodrug Strategies | |

| Linker Variation (in Bis-indoles) | Positional Isomerism (e.g., 6-6' vs 5-5') | Significantly affects binding affinity and biological potency. nih.gov | HIV-1 Fusion Inhibitors |

| Linker Composition | Changes molecular shape, flexibility, and surface area, impacting target interaction. nih.gov | HIV-1 Fusion Inhibitors |

Stereochemical Considerations and Enantioselectivity in Indole Diacetic Acid Systems

Stereochemistry plays a pivotal role in the interaction between small molecules and their biological targets, which are inherently chiral. If modifications to the acetic acid side chains of 2,2'-(1H-Indole-3,6-diyl)diacetic acid introduce a stereocenter (for example, by adding a substituent to the α-carbon), the resulting enantiomers can exhibit significantly different pharmacological activities.

The synthesis of single-enantiomer indole derivatives is an area of active research, employing various asymmetric catalytic methods. nih.govresearchgate.net For instance, rhodium-catalyzed enantioselective C-H functionalization has been developed to produce α-alkyl-α-indolylacetates in high yield and high enantiomeric excess. nih.gov Such methods are crucial because one enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even contribute to undesirable side effects.

The development of enantioselective synthesis strategies, such as the redox-relay Heck reaction for C2-alkylation of indoles or cobalt-catalyzed hydroalkylation, allows for the controlled creation of specific stereoisomers. researchgate.netnih.gov This enables a detailed investigation of the stereochemical requirements for biological activity, a critical component of SAR studies. The ability to isolate and test individual enantiomers is essential for understanding how the three-dimensional arrangement of a molecule dictates its biological function.

Rational Design and Synthesis of Analogs for Comprehensive SAR Elucidation

The systematic elucidation of SAR is often guided by a process of rational design, computational modeling, and chemical synthesis. researchgate.net This iterative process aims to develop a comprehensive understanding of the chemical features required for optimal biological activity.

The process typically begins with a lead compound, such as this compound. Computational tools like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are then employed to predict how specific structural modifications might affect activity. rsc.orgmdpi.com QSAR models identify statistical correlations between physicochemical properties of molecules and their biological activities, helping to prioritize which analogs to synthesize. rsc.org Molecular docking can visualize the binding of a ligand to its target protein, suggesting modifications that could enhance this interaction. mdpi.com

Guided by these computational insights, new analogs are synthesized. Strategies such as bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties, are often used to probe the importance of that group. researchgate.net For example, a carboxylic acid group might be replaced with a tetrazole. The synthesized analogs are then subjected to biological testing. The results of these tests feed back into the design cycle, refining the SAR models and guiding the synthesis of the next generation of compounds. This integrated approach of design, synthesis, and testing accelerates the discovery of potent and selective drug candidates. nih.govmdpi.com

Mechanistic Investigations of 2,2 1h Indole 3,6 Diyl Diacetic Acid S Biological Actions

Elucidation of Molecular Targets and Binding Pathways

The biological activity of a compound is predicated on its interaction with specific molecular targets. For 2,2'-(1H-Indole-3,6-diyl)diacetic acid, several potential targets and binding mechanisms can be postulated based on the behavior of analogous molecules.

Direct Interaction with Key Proteins (e.g., P-selectin)

Selectins are a family of cell adhesion molecules crucial for mediating the initial tethering and rolling of leukocytes on activated endothelial surfaces during inflammation. news-medical.netwikipedia.org P-selectin, expressed on activated platelets and endothelial cells, plays a key role in this process by binding to its primary ligand, P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1), found on leukocytes. wikipedia.orgnih.gov This interaction is a critical step in immune cell trafficking and inflammatory responses. nih.gov

Given the role of indole (B1671886) structures in various anti-inflammatory contexts, P-selectin presents a plausible, though unconfirmed, target for this compound. Inhibition of the P-selectin/PSGL-1 interaction would represent a potent anti-inflammatory mechanism. However, there is currently no direct evidence in the scientific literature to confirm that this compound or its close analogs bind directly to P-selectin.

DNA Intercalation and Related Molecular Events

The interaction of small molecules with DNA can profoundly affect cellular processes by disrupting replication and transcription. These interactions typically occur via two main modes: intercalation, where a planar molecule inserts itself between the base pairs of the DNA double helix, or groove binding, where the molecule fits into the minor or major grooves of the DNA structure. researchgate.netnih.gov

Given this evidence, it is less likely that this compound functions as a classical DNA intercalator. A more probable mechanism of interaction would be groove binding, which represents a less disruptive but still potentially significant modulation of DNA activity and accessibility to transcription factors.

Enzyme Inhibition or Activation Mechanisms (e.g., Adenosine Monophosphate-Activated Protein Kinase activation by related indoles)

The indole scaffold is a common feature in molecules that modulate enzyme activity. dntb.gov.ua A prominent example is the activation of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. dundee.ac.uk Activation of AMPK stimulates catabolic pathways to produce ATP while inhibiting anabolic, energy-consuming processes. nih.gov

Numerous studies have identified novel indole derivatives as potent, direct activators of AMPK. nih.govacs.org For instance, certain 4-azaindole (B1209526) and indole acid derivatives have been shown to exhibit nanomolar efficacy in activating AMPK, leading to beneficial metabolic effects in preclinical models. nih.govacs.org The activation of AMPK by these compounds suggests a potential therapeutic strategy for metabolic disorders. nih.gov Considering these findings, this compound could plausibly function as an AMPK activator, which would have significant downstream effects on cellular metabolism and signaling.

Beyond AMPK, various indole derivatives have been shown to inhibit a range of other enzymes, demonstrating the versatility of the indole core in drug design. nih.gov

| Indole Derivative Class | Enzyme Target | Effect | Reference |

|---|---|---|---|

| 4-Azaindole derivatives | AMP-Activated Protein Kinase (AMPK) | Activation | nih.gov |

| Indole-3-carboxylic acids | AMP-Activated Protein Kinase (AMPK) | Activation | acs.org |

| Alkene oxindole (B195798) derivatives | AMP-Activated Protein Kinase (AMPK) | Activation | nih.gov |

Characterization of Cellular Signaling Cascade Perturbations

Molecular interactions at the protein or DNA level initiate cascades of intracellular signals that dictate cellular responses. Based on the potential targets identified above, this compound could perturb several key signaling pathways.

Should the compound interact with cell adhesion molecules like P-selectin, it could trigger intracellular signaling in leukocytes, leading to the activation of NF-κB, MAPK, and SRC pathways. frontiersin.org These pathways are central to the inflammatory response, controlling the activation of integrins and the secretion of cytokines. frontiersin.org

If the compound functions as an AMPK activator, it would profoundly impact metabolic signaling. Activated AMPK phosphorylates a multitude of downstream targets, regulating glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, while inhibiting the synthesis of cholesterol and lipids. nih.gov

Furthermore, many indole alkaloids are known to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial in regulating cell proliferation, differentiation, and apoptosis. mdpi.com Disruption of this pathway is a common mechanism for the anticancer effects of indole compounds. mdpi.comnih.gov

Gene Expression Modulation Studies and Epigenetic Effects

Changes in cellular signaling cascades ultimately converge on the regulation of gene expression. Indole compounds have been shown to alter the transcription of a wide array of genes. nih.govresearchgate.net For example, indole itself can influence the expression of genes involved in motility, biofilm formation, and multidrug resistance in bacteria. nih.govresearchgate.net

In mammalian cells, the downstream effects of perturbed signaling pathways would manifest as changes in gene expression. Activation of P-selectin signaling can lead to the expression of genes for cytokines like IL-8 and TNF-α. frontiersin.org The activation of AMPK can influence the expression of genes involved in energy metabolism. Signaling through pathways like NF-κB directly controls the transcription of genes related to inflammation and cell survival. nih.gov Indole-3-carbinol (I3C) and its derivatives are known to influence the expression of tumor suppressor genes and DNA repair proteins. nih.gov Similarly, signaling molecules like jasmonic acid and salicylic (B10762653) acid can regulate the expression of genes involved in the biosynthesis of indole alkaloids in plants. mdpi.com

While there is substantial evidence for gene expression modulation by related compounds, specific studies on the epigenetic effects of this compound, such as DNA methylation or histone modification, are not currently available.

Detailed Analysis of Apoptotic Pathway Induction and Cell Cycle Regulation

A significant body of research has established that many indole derivatives exert anticancer effects by inducing programmed cell death (apoptosis) and arresting the cell cycle. nih.govnih.govmdpi.com

Apoptosis is a tightly regulated process executed by a family of proteases called caspases. nih.govmdpi.com Its regulation is largely controlled by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) that promote cell death and anti-apoptotic members (e.g., Bcl-2, Bcl-xL) that inhibit it. nih.govnumberanalytics.com The ratio of pro- to anti-apoptotic proteins is a critical determinant of a cell's fate. nih.gov Many indole alkaloids and their derivatives have been found to induce apoptosis by down-regulating anti-apoptotic proteins like Bcl-2 and up-regulating pro-apoptotic proteins like Bax, leading to the release of cytochrome c from mitochondria and the subsequent activation of caspases. mdpi.comresearchgate.net

The cell cycle is the series of events that leads to cell division and replication. Its progression is governed by complexes of cyclins and cyclin-dependent kinases (CDKs). aacrjournals.org Indole compounds, particularly I3C and its derivatives, are well-known for their ability to induce cell cycle arrest, most commonly at the G1 phase. nih.govaacrjournals.orgnih.gov This arrest is often achieved by inhibiting the expression and activity of key cell cycle engines like CDK6 and CDK2. nih.govnih.gov Some indole derivatives have also been shown to cause arrest at the G2/M phase. mdpi.com

| Indole Derivative | Effect on Apoptosis | Effect on Cell Cycle | Reference |

|---|---|---|---|

| Indole-3-carbinol (I3C) | Inhibits Akt signaling to induce apoptosis in prostate cancer cells. | Induces G1 arrest by inhibiting CDK expression. | nih.govresearchgate.net |

| 3,3'-Diindolylmethane (DIM) | Down-regulates survivin; induces apoptosis in cervical and pancreatic cancer cells. | Induces G1 arrest. | nih.govwebmd.com |

| 9-aryl-5H-pyrido[4,3-b]indoles | Induces apoptosis in a dose-dependent manner. | Arrests cell cycle in G2/M phase. | nih.gov |

| I3C Tetrameric derivative | Up-regulates expression of apoptosis-related genes. | Induces G1 arrest in breast cancer cells. | aacrjournals.org |

Given these precedents, it is highly probable that this compound possesses the ability to modulate apoptotic pathways and regulate cell cycle progression, making these important areas for future investigation.

Future Research Directions and Methodological Advancements

Development of Novel Synthetic Routes with Enhanced Efficiency, Sustainability, and Scalability

The advancement of research on 2,2'-(1H-Indole-3,6-diyl)diacetic acid is intrinsically linked to the ability to produce it and its analogs efficiently and sustainably. While classic methods like the Fischer, Bartoli, and Bischler indole (B1671886) syntheses have been foundational, future efforts must focus on greener and more scalable approaches. irjmets.comnih.gov

Modern synthetic chemistry offers several avenues to achieve these goals. The adoption of green chemistry principles is paramount, involving the use of environmentally benign solvents, nanocatalysts, and energy-efficient reaction conditions such as microwave and ultrasound irradiation. researchgate.net Researchers are increasingly developing methods that reduce waste, avoid hazardous reagents, and improve atom economy. nih.gov One promising strategy is the development of modular synthetic routes from renewable resources, such as lignin, to create bio-based indoles. nih.gov

Furthermore, continuous flow chemistry presents a significant opportunity for enhancing both the efficiency and scalability of synthesis. nih.gov This technology allows for precise control over reaction parameters, improved heat and mass transfer, and the potential for automated, multi-step synthesis in a single, continuous process, which is safer and more cost-effective for large-scale production. nih.gov

| Synthetic Approach | Description | Key Advantages | Reference Example |

|---|---|---|---|

| Classic Named Reactions | Traditional methods such as the Fischer, Bischler, and Larock syntheses for constructing the indole ring. nih.govnih.gov | Well-established, versatile, and widely understood. | Fischer indole synthesis using arylhydrazones and ketones/aldehydes. irjmets.com |

| Green Chemistry Methods | Utilizes sustainable practices like eco-friendly solvents (e.g., water, ionic liquids), green catalysts, and energy-efficient techniques (e.g., microwave, ultrasound). researchgate.net | Reduced environmental impact, often shorter reaction times, and improved safety. researchgate.net | One-pot, three-component synthesis of indole derivatives using a base catalyst in ethanol (B145695). researchgate.net |

| Continuous Flow Synthesis | Reactions are performed in a continuous stream within a microreactor, allowing for automation and integration of multiple steps. nih.gov | High efficiency, scalability, precise process control, and enhanced safety. nih.gov | Automated multistep flow synthesis of 2-(1H-indol-3-yl)thiazole derivatives. nih.gov |

| Renewable Feedstocks | Synthesis of indole scaffolds from bio-based platform chemicals derived from renewable resources like lignin. nih.gov | Reduces dependence on fossil fuels, high atom economy, and promotes sustainability. nih.gov | Modular synthesis of indoles from lignin-derived C2-acetals. nih.gov |

Application of Advanced In Vitro and In Silico Screening Platforms for High-Throughput Research

To accelerate the discovery of biological activities associated with this compound and its derivatives, advanced screening platforms are essential. High-Throughput Screening (HTS) and High-Content Screening (HCS) enable the rapid evaluation of large compound libraries against various biological targets. researchgate.netcuanschutz.edu

In silico screening has become an indispensable tool in modern drug discovery. researchgate.net Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling allow researchers to computationally predict the binding affinity and biological activity of novel indole derivatives against specific protein targets. nih.govresearchgate.net This virtual screening approach significantly narrows down the number of compounds that need to be synthesized and tested in the lab, saving time and resources. acs.org

These computational predictions are then validated using a suite of advanced in vitro assays . These can range from cell viability and cytotoxicity assays (e.g., MTT assay) across various cancer cell lines to more specific functional assays like kinase inhibition, receptor binding, and anti-inflammatory pathway modulation. acs.orgnih.govmdpi.com The development of automated platforms, such as those using desorption electrospray ionization mass spectrometry (DESI-MS), further accelerates this process by enabling ultrafast reaction screening and characterization with minimal material. nih.gov

| Screening Platform | Methodology | Application in Indole Research | Key Benefit |

|---|---|---|---|

| In Silico Molecular Docking | Computational simulation of a ligand binding to the active site of a target protein to predict binding affinity and mode. nih.gov | Screening virtual libraries of indole derivatives against targets like enzymes or receptors to identify promising candidates. nih.govnih.gov | Rapid and cost-effective prioritization of compounds for synthesis. |

| QSAR Modeling | Statistical models that correlate chemical structure with biological activity to predict the activity of new compounds. nih.gov | Predicting the antibacterial or anticancer activity of novel indole structures based on theoretical chemical descriptors. nih.govresearchgate.net | Guides rational design of more potent and selective molecules. |

| High-Throughput Screening (HTS) | Automated testing of large numbers of compounds for activity in biochemical or cell-based assays. cuanschutz.edu | Rapidly identifying indole compounds that modulate a specific biological pathway or target. drugtargetreview.com | Accelerates the hit-identification phase of drug discovery. |

| In Vitro Cell-Based Assays | Evaluation of compound effects (e.g., cytotoxicity, proliferation, inflammation) on cultured human or animal cells. nih.gov | Assessing the anticancer activity of indole derivatives against cell lines like HeLa, MCF-7, and A549. nih.govkfupm.edu.sa | Provides direct evidence of biological effects in a cellular context. |

Integration of Multi-Omics Approaches in Comprehensive Mechanistic Studies

Understanding the precise mechanism of action of this compound requires a systems-level approach that moves beyond a single-target perspective. The integration of multi-omics technologies—including genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the molecular changes induced by a compound within a biological system. astrazeneca.comyoutube.com

By simultaneously analyzing changes in genes, RNA transcripts, proteins, and metabolites, researchers can construct a comprehensive map of the cellular pathways and networks that are perturbed by the compound. astrazeneca.com This approach can uncover novel biological targets, identify biomarkers for efficacy, and provide deep insights into a compound's mechanism of action. youtube.com For example, a multi-omics investigation of the indole derivative indomethacin (B1671933) successfully identified systemic metabolic changes and dysregulated gene pathways related to its toxicity, providing a blueprint for how this compound could be studied. nih.gov Such comprehensive profiling is critical for understanding both the therapeutic effects and potential off-target activities of new chemical entities.

| Omics Field | Analyte | Information Provided | Relevance to Mechanistic Studies |

|---|---|---|---|

| Genomics | DNA | Genetic variants that may influence drug response or susceptibility to disease. | Identifies genetic factors that could predict patient response to an indole-based therapeutic. |

| Transcriptomics | RNA | Changes in gene expression levels in response to compound treatment. nih.gov | Reveals which cellular signaling pathways and biological processes are activated or suppressed. |

| Proteomics | Proteins | Changes in protein abundance, modifications, and interactions. | Directly assesses the impact on cellular machinery and identifies protein targets. |

| Metabolomics | Metabolites | Alterations in the metabolic profile of cells, tissues, or biofluids. nih.gov | Provides a functional readout of the physiological state and identifies metabolic pathways affected by the compound. |

Exploration of New Preclinical Disease Models and Translational Research Paradigms

To effectively evaluate the therapeutic potential of this compound, it is crucial to employ relevant and predictive preclinical disease models. Research on other indole derivatives has utilized a range of models, from in vitro human cell lines to in vivo animal models, to study diseases like cancer, neurodegeneration, and inflammatory conditions. nih.govmdpi.com For instance, the indole derivative NC009-1 was tested in both MPP+-activated microglial cells and an MPTP-induced mouse model of Parkinson's disease to evaluate its anti-neuroinflammatory effects. nih.gov Similarly, indole-3-carbinole has been studied in mouse models of intestinal inflammation to investigate its role in epithelial homeostasis. mdpi.comresearchgate.net

Future research should focus on adopting more advanced and translationally relevant models. This includes the use of patient-derived organoids and human induced pluripotent stem cell (iPSC)-derived models, which can better mimic human physiology and disease states, thereby improving the predictive value of preclinical studies. researchgate.net The overarching goal is to strengthen the translational research paradigm—the process of bridging discoveries from basic science to clinical applications. researchgate.net This involves a multidirectional flow of information between preclinical and clinical research to ensure that the most promising compounds are advanced into human trials.

| Preclinical Model | Description | Disease Area Application | Example with Indole Derivatives |

|---|---|---|---|

| Cancer Cell Lines | Immortalized human cells derived from various tumors (e.g., HeLa, A375, MCF-7). acs.org | Oncology | Evaluating the cytotoxic and anti-proliferative effects of novel indole-based compounds. acs.orgnih.gov |

| Neurotoxin-Induced Models | Cellular or animal models where neurodegeneration is induced by specific toxins (e.g., MPP+, MPTP). nih.gov | Neurodegenerative Diseases | Testing the neuroprotective effects of indole derivatives in models of Parkinson's disease. nih.gov |

| Inflammatory Disease Models | Animal models where chronic inflammation is induced, such as DSS-induced colitis. mdpi.com | Inflammatory Bowel Disease (IBD) | Assessing the ability of dietary indole-3-carbinole to ameliorate intestinal inflammation. mdpi.com |

| Human iPSC-Derived Models | Cells derived from human induced pluripotent stem cells that are differentiated into specific cell types (e.g., neurons, cardiomyocytes). researchgate.net | Various (e.g., Neurology, Cardiology) | Aims to improve the human relevance and translational value of preclinical drug discovery. researchgate.net |

Opportunities for Interdisciplinary and Collaborative Research in Indole Chemistry

The complexity of modern drug discovery and materials science necessitates a highly collaborative and interdisciplinary approach. The versatile indole scaffold is not limited to medicine but also has applications in fields like materials science for organic electronics and in agrochemicals. nih.govnumberanalytics.com Realizing the full potential of this compound will require synergistic efforts from experts across multiple disciplines.

Successful research programs will integrate the expertise of:

Medicinal and Synthetic Chemists to design and synthesize novel analogs with optimized properties. nih.govnih.gov

Computational Biologists and Chemists to perform in silico screening, model drug-target interactions, and analyze complex omics data. nih.gov

Biologists and Pharmacologists to conduct in vitro and in vivo studies to determine efficacy and mechanism of action.

Clinical Researchers to translate promising preclinical findings into human studies. nih.gov

Such collaborative efforts are critical for navigating the multifaceted challenges of modern scientific research and for translating the chemical potential of indole derivatives into tangible therapeutic or technological benefits. nih.govnih.gov The evolution of the drug discovery landscape toward more open and collaborative models further enhances these opportunities. drugtargetreview.com

Q & A

Q. What are the established synthetic routes for 2,2'-(1H-Indole-3,6-diyl)diacetic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves condensation reactions under basic conditions. For example, adjusting pH to 12 in methanol and reacting at room temperature for 2 hours yields 88% of structurally analogous indole-diacetic acid derivatives. Characterization via -NMR, -NMR, and ESI-MS confirms purity and structure . Variations in substituents (e.g., alkyl groups) may require tailored pH control or extended reaction times to optimize yields.

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- IR spectroscopy : Identifies carboxylic acid (C=O stretch at ~1700 cm) and indole N-H stretches (~3400 cm) .

- NMR : -NMR resolves aromatic protons (δ 6.8–7.5 ppm) and methylene groups adjacent to carboxylic acids (δ 3.5–4.0 ppm) .

- ESI-MS : Confirms molecular ion peaks (e.g., [M-H] for deprotonated species) .

Q. How does the indole core influence the compound’s solubility and stability in aqueous vs. organic solvents?

- Methodological Answer : The indole moiety imparts hydrophobicity, limiting aqueous solubility. Stability studies in methanol or DMSO show minimal degradation over 72 hours at 4°C, whereas acidic/basic conditions may hydrolyze the acetic acid side chains. Solubility can be enhanced via sodium salt formation (neutralizing carboxylic acids with NaOH) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound analogs?

- Methodological Answer :

- Step 1 : Synthesize analogs with modified substituents (e.g., halogenation at C4/C5 of indole or alkylation of the acetic acid chain) .

- Step 2 : Screen against target enzymes (e.g., cyclooxygenase-2 or kinases) using fluorescence polarization assays.

- Step 3 : Correlate activity with electronic (Hammett σ values) and steric (molecular volume) parameters. For example, electron-withdrawing groups on the indole ring may enhance binding to polar active sites .

Q. What experimental strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure bioavailability via LC-MS/MS to assess if poor in vivo efficacy stems from rapid clearance or metabolic instability .

- Metabolite Identification : Use hepatic microsome assays to detect metabolites that may antagonize parent compound activity.

- Dosage Optimization : Conduct dose-response studies in animal models to address discrepancies in potency thresholds observed in cell-based assays .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding poses with target proteins (e.g., G-protein-coupled receptors). Focus on hydrogen bonding between carboxylic acid groups and conserved lysine/arginine residues .

- MD Simulations : Run 100-ns trajectories in explicit solvent to assess binding stability and conformational flexibility of the indole core .

Q. What are the challenges in synthesizing enantiomerically pure derivatives, and how can they be addressed?

- Methodological Answer : Racemization often occurs during acetic acid side-chain functionalization. Strategies include:

- Chiral Auxiliaries : Use (R)- or (S)-BINOL to induce asymmetry during alkylation .

- Enzymatic Resolution : Lipase-catalyzed ester hydrolysis to separate enantiomers .

- HPLC Chiral Separation : Employ chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .

Data Analysis and Experimental Design

Q. How should researchers design controls to distinguish specific vs. nonspecific binding in target interaction assays?

- Methodological Answer :

- Negative Controls : Use structurally similar but inactive analogs (e.g., indole derivatives lacking carboxylic acid groups) .

- Competition Assays : Co-incubate with excess unlabeled compound to confirm saturable binding.

- Orthogonal Validation : Combine surface plasmon resonance (SPR) with fluorescence anisotropy to cross-verify binding affinities .

Q. What statistical approaches are recommended for analyzing dose-response data with high variability?

- Methodological Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (Hill equation) using tools like GraphPad Prism.

- Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates.

- Bootstrap Resampling : Generate 95% confidence intervals for EC values to assess reliability .

Comparative Analysis with Structural Analogs

Q. How does this compound compare to phenylenedioxydiacetic acid derivatives in terms of chelation properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.